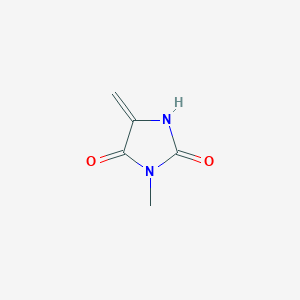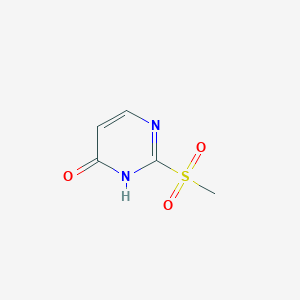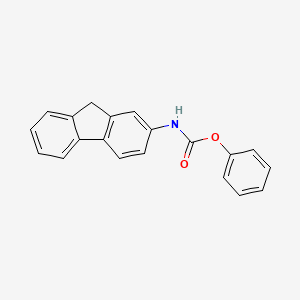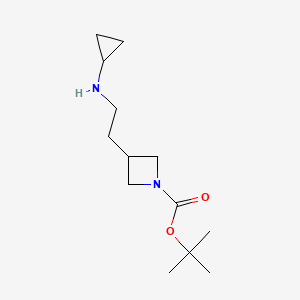![molecular formula C13H25N3O B13951830 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951830.png)
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an azaspiro ring system, which is a bicyclic structure containing a nitrogen atom. The compound’s structure and functional groups make it a valuable molecule in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of Amino Groups: The introduction of amino groups can be achieved through reductive amination or nucleophilic substitution reactions. Common reagents used in these steps include sodium cyanoborohydride or lithium aluminum hydride for reduction and alkyl halides for substitution.
Final Functionalization: The final step involves the introduction of the 3-methylbutan-1-one moiety through a condensation reaction with an appropriate aldehyde or ketone. This step may require the use of a base catalyst and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted amines, ethers, and thioethers.
Scientific Research Applications
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system and antimicrobial agents.
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of spirocyclic compounds and their interactions with biological targets.
Industrial Applications: It is employed in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, receptors, and ion channels, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways related to neurotransmission, cell proliferation, and apoptosis, depending on its specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with similar structural features and applications in drug discovery.
2-Aminopyrimidine Derivatives: Compounds with a similar amino group and heterocyclic structure, used in antimicrobial and antiplasmodial research.
Uniqueness
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for the development of novel therapeutics and advanced materials.
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
2-amino-1-[2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-9(2)11(15)12(17)16-4-3-13(8-16)5-10(6-13)7-14/h9-11H,3-8,14-15H2,1-2H3 |
InChI Key |
WILXGZSMXMTFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2(C1)CC(C2)CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


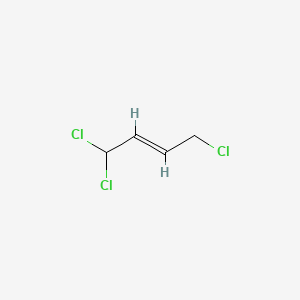
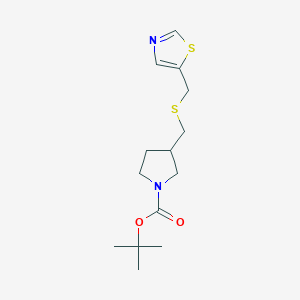
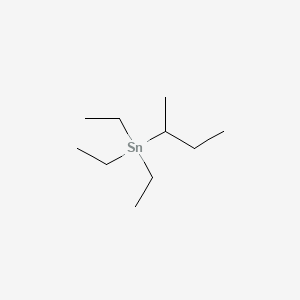
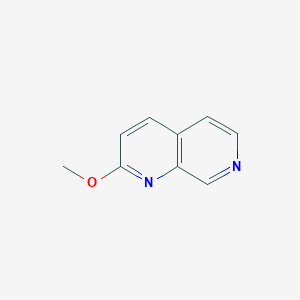
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)

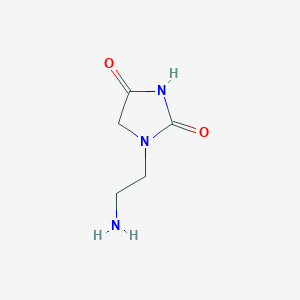
![4-{[(2S)-Oxiran-2-yl]methoxy}aniline](/img/structure/B13951794.png)
